REACTION_CXSMILES
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[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][OH:5].[Br:10]C1C(=O)C(Br)=CC(Br)(Br)C=1>C(Cl)Cl>[NH2:1][C:2]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][C:3]=1[CH2:4][OH:5]
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Name
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|
Quantity
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7.12 g
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Type
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reactant
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Smiles
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NC1=C(CO)C=CC=C1
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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BrC=1C(C(=CC(C1)(Br)Br)Br)=O
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Name
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Quantity
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200 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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During the addition
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Type
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TEMPERATURE
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Details
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the temperature of the reaction mixture was maintained between −10° C. and 0° C
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Type
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EXTRACTION
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Details
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extracted with 2 N sodium hydroxide solution (2×50 mL)
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Type
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WASH
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Details
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The organic layer was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Name
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|
Type
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product
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Smiles
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NC1=C(CO)C=C(C=C1)Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |